molecular formula C11H13BrFNO3S B1408549 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol CAS No. 1704096-21-8

1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol

Cat. No.: B1408549
CAS No.: 1704096-21-8
M. Wt: 338.2 g/mol
InChI Key: KFBRDOMSIVZCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound integrates a piperidin-4-ol scaffold, a privileged structure in pharmacology, with a 4-bromo-3-fluorobenzenesulfonyl group, creating a versatile building block for constructing novel molecular entities . The presence of both bromo and fluoro substituents on the aromatic ring provides distinct points for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to explore diverse chemical space around this core structure . The sulfonyl group linked to the heterocyclic nitrogen is a common feature in compounds with various biological activities, making this reagent valuable for developing targeted libraries. The physicochemical properties of this compound, inferred from close structural analogs, suggest it is likely to have low solubility in aqueous systems, a characteristic that researchers should consider during experimental planning . As a sophisticated organic building block, its primary research value lies in its application toward the synthesis of potential protease inhibitors, kinase inhibitors, and other biologically relevant small molecules. The compound is provided with comprehensive analytical documentation, including HPLC and NMR data, to ensure identity and purity for critical research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)sulfonylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBRDOMSIVZCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Halogenated Phenyl Intermediates

Based on the synthesis of 4-bromo-3-fluorophenol, the following procedure is employed:

Reagents & Conditions Yield Reference
4-Methylphenol, acetic acid, potassium bromide, ZnAl-BrO3--LDHs, stirring at 35°C 70%

This bromination reaction regioselectively introduces bromine onto the phenol ring, yielding 4-bromo-3-fluorophenol, which serves as a key intermediate.

Step 2: Suzuki Cross-Coupling to Attach the Phenyl Sulfonyl Moiety

The halogenated phenol undergoes Suzuki coupling with aryl boronic acids or esters to form the sulfonylphenyl core:

Reagents & Conditions Typical Yield Notes
Aryl boronic acids, Pd catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or dioxane), reflux 50-75% As per patent US8697876B2

Alternative Synthetic Route: Multi-Component Assembly

A more recent approach involves multi-component reactions (MCRs) that assemble the core structure in a single step or sequential steps, often involving:

This method benefits from operational simplicity and potential scalability.

Summary of Key Data and Findings

Method Reagents Conditions Typical Yield Advantages References
Direct sulfonylation 4-Bromo-3-fluorophenol, sulfonyl chloride Mild, room temp 60-80% Simplicity, regioselectivity ,
Cross-coupling (Suzuki) Halogenated phenyl, aryl boronic acid, Pd catalyst Reflux, inert atmosphere 50-75% Structural diversity ,
Multi-component assembly Sulfonyl chlorides, piperidin-4-ol derivatives Mild to moderate Variable Operational simplicity

Notes and Recommendations

  • Reaction optimization such as temperature control, choice of solvent, and catalyst loading significantly influences yield and purity.
  • Purification often involves chromatography or recrystallization, especially after cross-coupling steps.
  • Scale-up considerations suggest employing continuous flow techniques for better control and safety.

Chemical Reactions Analysis

1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites or receptor binding pockets, potentially inhibiting their function. The bromine and fluorine atoms may enhance binding affinity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their physicochemical properties:

Compound Name Substituents on Aromatic Ring Piperidine Substituents Molecular Formula Molecular Weight Key Features
1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol 4-Bromo, 3-fluoro 4-Hydroxy C₁₁H₁₂BrFNO₃S 344.19 g/mol High polarity due to -OH; halogenated aromatic enhances stability
1-((4-Bromophenyl)sulfonyl)piperidin-4-ol 4-Bromo 4-Hydroxy C₁₁H₁₃BrNO₃S 326.20 g/mol Lacks 3-fluoro; reduced electronegativity
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol 5-Bromo, 2-methoxy 4-Hydroxy C₁₂H₁₅BrNO₄S 356.23 g/mol Methoxy group increases electron density
4-(4-Chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol 4-Chloro, 3-fluoro 1-Isopropyl, 4-hydroxy C₁₄H₁₉ClFNO 271.76 g/mol No sulfonyl group; isopropyl enhances lipophilicity
1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol 4-Chloro (sulfonyl), 4-fluoro (piperazine) 4-Hydroxy, piperazine-methyl C₂₂H₂₇ClFN₃O₃S 467.98 g/mol Bulky piperazine moiety; dual halogenation

Key Observations :

  • Halogen Effects: Bromine and fluorine substituents increase molecular weight and electronegativity, improving metabolic stability and receptor binding compared to non-halogenated analogs .
  • Sulfonyl vs. Non-sulfonyl: Sulfonyl-containing compounds (e.g., the target compound) exhibit higher polarity and hydrogen-bonding capacity compared to analogs like 4-(4-chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol, which lacks a sulfonyl group .
Receptor Binding and Antagonism
  • 5-HT1F Antagonists: The compound 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol () demonstrates high specificity for 5-HT1F (Ki = 11 nM) due to its quinolin-3-yl and naphthyloxy groups. In contrast, the target compound’s bromo-fluorophenylsulfonyl group may favor interactions with kinases or sulfonamide-targeted enzymes .
  • Sphingosine Kinase 1 (SK1) Selectivity : Analogs like RB-005 (1-(4-octylphenethyl)piperidin-4-ol) show 15-fold selectivity for SK1 over SK2, attributed to the octylphenethyl chain’s hydrophobicity. The target compound’s sulfonyl group may limit similar selectivity due to reduced membrane permeability .
Functional Assays
  • cAMP Modulation: Piperidin-4-ol derivatives with bulky substituents (e.g., piperazine-methyl in ) exhibit nonspecific luminescence inhibition at ≥3 μM, whereas the target compound’s compact structure may reduce off-target effects .

Biological Activity

1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃BrFNO₃S
  • Molecular Weight : 338.2 g/mol
  • LogP : 2.43
  • CAS Number : 1704096-21-8

Biological Activity Overview

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antibacterial Activity

Studies have shown that compounds with a piperidine structure often possess significant antibacterial properties. The sulfonyl group enhances this activity by increasing the compound's interaction with bacterial targets. In vitro tests have demonstrated that derivatives similar to this compound exhibit moderate to strong activity against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhi Moderate to Strong
Bacillus subtilis Moderate to Strong
Escherichia coli Weak to Moderate
Staphylococcus aureus Weak to Moderate

These findings suggest that the compound may be a candidate for further development as an antibacterial agent .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The following table summarizes the IC50 values for enzyme inhibition:

EnzymeIC50 Value (µM)
Acetylcholinesterase 2.14 ± 0.003
Urease 0.63 ± 0.001

These results indicate strong inhibitory potential, suggesting possible applications in treating conditions related to cholinergic dysfunction and bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, including those similar to this compound:

  • Antibacterial Screening : A study synthesized various piperidine derivatives and tested their antibacterial efficacy against multiple strains, revealing that certain modifications significantly enhanced activity against resistant bacterial strains .
  • Enzyme Interaction Studies : Molecular docking simulations indicated favorable binding interactions between the compound and target enzymes, providing insights into its mechanism of action .
  • Pharmacological Behavior : The sulfonamide functionality present in the compound has been linked to various pharmacological effects, including hypoglycemic activity and diuretic effects, making it a versatile candidate for drug development .

Q & A

Q. What are the optimal synthetic routes for 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions starting from piperidin-4-ol and functionalizing it with sulfonyl and aryl groups. Key steps include:

  • Sulfonylation : React piperidin-4-ol with 4-bromo-3-fluorobenzenesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base to neutralize HCl .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
  • Catalyst Screening : Test bases like NaOH or K₂CO₃ to improve sulfonylation yields .
  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) for high-purity isolation .

Q. How can the structure of this compound be unambiguously confirmed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., sulfonyl group at C1, hydroxyl at C4) .
  • IR Spectroscopy : Identify characteristic peaks for sulfonyl (S=O, ~1350–1150 cm1^{-1}) and hydroxyl (O–H, ~3200–3600 cm1^{-1}) groups .
  • X-ray Diffraction : Resolve crystal structure to validate stereochemistry, as demonstrated for similar piperidine derivatives .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]+^+ = 378.2 g/mol for C11_{11}H12_{12}BrFNO3_3S) .

Q. What strategies enhance the solubility and stability of this compound in aqueous media for biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to improve solubility without denaturing proteins .
  • pH Adjustment : Buffer solutions (pH 7.4) stabilize the hydroxyl group via hydrogen bonding .
  • Derivatization : Temporarily protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether during storage, then deprotect before assays .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .

Advanced Research Questions

Q. How do substituents (e.g., bromo, fluoro) influence the compound’s structure-activity relationships (SAR) in receptor binding?

Methodological Answer: Design analogs and compare bioactivity using:

  • Fluorine Scanning : Replace bromo/fluoro groups with H, Cl, or CF3_3 to assess electronic effects on binding .
  • SAR Table :
Substituent PositionGroupImpact on ActivityReference
4-Bromo (aryl)BrEnhances lipophilicity and π-stacking
3-Fluoro (aryl)FImproves metabolic stability via C–F bond inertia
Piperidin-4-olOHFacilitates hydrogen bonding with target receptors

Q. What methods resolve enantiomeric impurities in synthesized batches?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane/i-PrOH, 90:10) to separate enantiomers .
  • Enzymatic Resolution : Incubate racemic mixture with lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .
  • Circular Dichroism (CD) : Verify enantiopurity post-separation .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCR studies) and controls to minimize variability .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-Hydroxyphenyl)piperidin-4-ol) to identify trends .

Q. What in silico tools predict the compound’s interaction with neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to dopamine D2_2 receptors (PDB ID: 6CM4). Prioritize poses with sulfonyl group interacting with Ser193 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • ADMET Prediction : Employ SwissADME to estimate blood-brain barrier permeability (e.g., TPSA < 90 Å2^2 favors CNS penetration) .

Q. How is metabolic stability evaluated in hepatic microsomal assays?

Methodological Answer:

  • Incubation : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
  • LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t1/2_{1/2}) using first-order kinetics .
  • Metabolite ID : Use high-resolution MS to detect hydroxylated or desulfonylated products .

Q. Can the sulfonyl group undergo selective functionalization for prodrug development?

Methodological Answer:

  • Nucleophilic Substitution : Replace sulfonyl with thiols (e.g., glutathione) under basic conditions to enhance solubility .
  • Oxidative Activation : Use m-CPBA to convert sulfonyl to sulfonic acid for pH-sensitive prodrugs .
  • Click Chemistry : Attach PEGylated azides via Cu(I)-catalyzed cycloaddition for prolonged circulation .

Q. What in vitro models assess the compound’s off-target toxicity?

Methodological Answer:

  • hERG Assay : Patch-clamp studies on HEK293 cells expressing hERG channels to evaluate cardiac risk .
  • Cytotoxicity Screening : Test IC50_{50} in HepG2 cells using MTT assay; compare to positive controls (e.g., doxorubicin) .
  • Genotoxicity : Perform Ames test (TA98 strain) to detect mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.